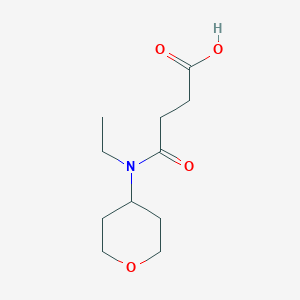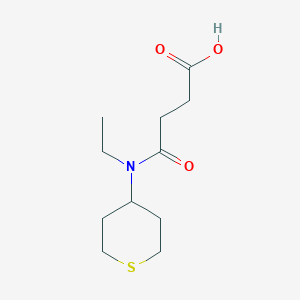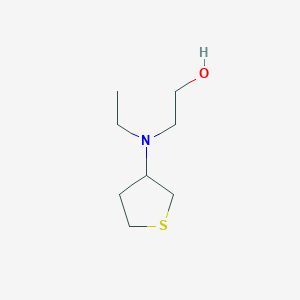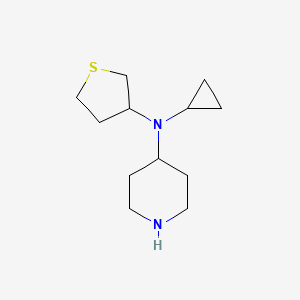
1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine
Overview
Description
- Structure : It contains an imidazole ring fused with a tetrahydrothiopyran ring, and a guanidine functional group .
Molecular Structure Analysis
The molecular structure consists of a five-membered tetrahydrothiopyran ring fused with an imidazole ring. The guanidine group is attached to the imidazole nitrogen. The compound’s three-dimensional arrangement and bond angles can be further analyzed using computational methods .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Organophosphorus Chemistry
The research on the synthesis of bidentate organophosphorus compounds with urea substituents explores the reaction of thiourea, S-alkyl isothiourea, and guanidine with diisopropylphosphite and carbon tetrachloride, leading to phosphorylated products. This demonstrates the utility of S-ethyl isothiourea as a precursor for the synthesis of phosphoryl guanidine derivatives (S. Xi, Y. F. Zhao, W. O. Lin, M. DeSouza, 赵玉芬, 1990).
Pharmacological Potential
Studies on the synthesis, hypotensive, and antiarrhythmic activities of guanidine analogues have yielded compounds with pronounced effects in these areas, highlighting the potential of guanidine derivatives in therapeutic applications (E. Chalina, L. Chakarova, 1998).
Reaction with Dinucleophiles
The reaction of 2H-thiopyran-3,5(4H,6H)-dione with dinucleophiles to produce various thiopyrano derivatives showcases the chemical versatility of guanidine and its derivatives in generating heterocyclic compounds (G. Menozzi, L. Mosti, P. Schenone, 1984).
Biological Applications of Guanidines
The synthesis of guanidines and their biological applications are extensively reviewed, highlighting their role in a diverse range of biological activities. This includes their use as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists, showcasing the broad applicability of guanidine compounds in medicinal chemistry (J. Shaw, D. H. Grayson, I. Rozas, 2015).
Mechanism of Action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Mode of Action
It’s worth noting that some compounds in this class have demonstrated significant anticonvulsant activity in the pentylenetetrazole model .
Biochemical Pathways
It’s known that acid phosphatase (apase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .
Result of Action
Some compounds in this class have demonstrated significant anticonvulsant activity .
Properties
IUPAC Name |
1-ethyl-1-(thian-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSIERBQJASJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


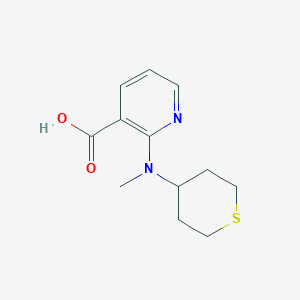

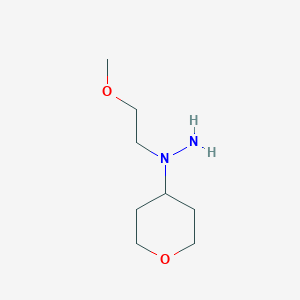

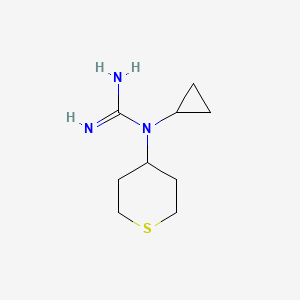
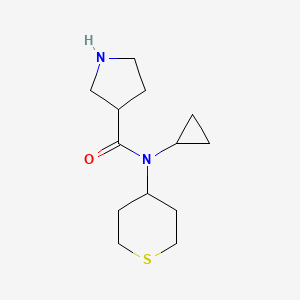
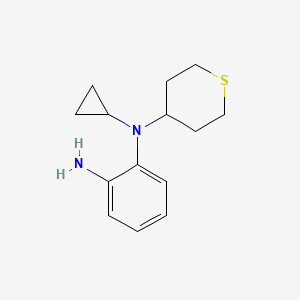
![2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477564.png)
